![molecular formula C14H19N B15260220 2-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B15260220.png)
2-{Spiro[2.5]octan-6-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Spiro[2.5]octan-6-yl}aniline is a chemical compound with the molecular formula C₁₄H₁₉N and a molecular weight of 201.31 g/mol . It is characterized by a spirocyclic structure, which includes a spiro[2.5]octane moiety attached to an aniline group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[2.5]octan-6-yl}aniline can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach to synthesize spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . This method provides high yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods
. These suppliers provide high-quality reference standards for accurate results in pharmaceutical testing and other research applications.
Chemical Reactions Analysis
Types of Reactions
2-{Spiro[2.5]octan-6-yl}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted aniline derivatives. These products can be characterized using techniques such as NMR, HPLC, LC-MS, and UPLC .
Scientific Research Applications
2-{Spiro[2.5]octan-6-yl}aniline has several scientific research applications, including:
Biology: It can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research on the compound’s potential medicinal properties and its interactions with biological targets is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{Spiro[2.5]octan-6-yl}aniline involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
2-{Spiro[2.5]octan-6-yl}aniline can be compared with other spirocyclic compounds, such as spiro[2.5]octan-6-ylmethanol and spiro[2.5]octan-6-ylamine . These compounds share similar spirocyclic structures but differ in their functional groups, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its aniline group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-spiro[2.5]octan-6-ylaniline |
InChI |
InChI=1S/C14H19N/c15-13-4-2-1-3-12(13)11-5-7-14(8-6-11)9-10-14/h1-4,11H,5-10,15H2 |
InChI Key |
HBJYDZWTELLGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3N)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15260152.png)
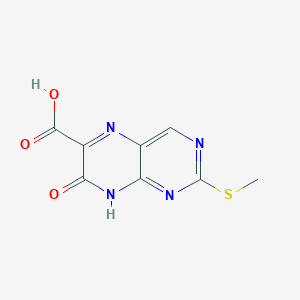

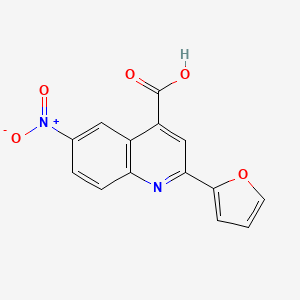

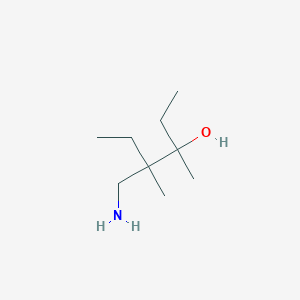

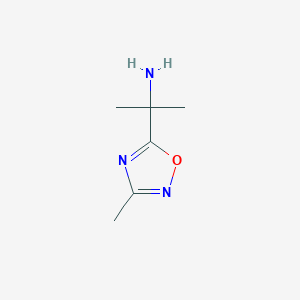
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine](/img/structure/B15260198.png)
![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)
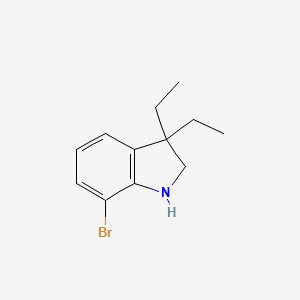
![2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)
